Cas no 148677-11-6 (2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]oxyacetic acid)

2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]oxyacetic acid structure
148677-11-6 structure
Product Name:2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]oxyacetic acid
Número CAS:148677-11-6
MF:C39H41NO19
Megavatios:827.738153219223
CID:149053
PubChem ID:461687
Update Time:2024-03-01

2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]oxyacetic acid Propiedades químicas y físicas

Nombre e identificación

    • Benzo[a]naphthacene-2-carboxylicacid, 5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-,carboxymethyl ester, (5S-trans)- (9CI)
    • 2-[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]te
    • Benzo[a]naphthacene-2-carboxylicacid, 5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,1
    • Benzo[a]naphthacene-2-carboxylicacid, 5-[[4,6-dideoxy-4-(methylamino)-3-O-b-D-xylopyranosyl-b-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-,carboxym
    • Benzo(a)naphthacene-2-carboxylic acid, 5-((4,6-dideoxy-4-(methylamino)-3-O-beta-D-xylopyranosyl-beta-D-galactopyranosyl)oxy)-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-,
    • Benzo[a]naphthacene-2-carboxylic acid, 5-[[4,6-dideoxy-4-(methylamino)-3-O-.beta.-D-xylopyranosyl-.beta.-D-galactopyranosyl]oxy]-5,6,8,13-tetrahydro-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-diox
    • carboxymethyl ester, (5S-trans)-
    • 2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S
    • 2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]oxyacetic acid
    • Renchi: 1S/C39H41NO19/c1-11-5-17-24(31(49)21(11)37(53)55-10-20(43)44)23-15(8-16-25(32(23)50)28(46)14-6-13(54-4)7-18(41)22(14)27(16)45)29(47)35(17)58-39-34(52)36(26(40-3)12(2)57-39)59-38-33(51)30(48)19(42)9-56-38/h5-8,12,19,26,29-30,33-36,38-42,47-52H,9-10H2,1-4H3,(H,43,44)/t12-,19-,26+,29+,30+,33-,34-,35+,36+,38+,39+/m1/s1
    • Clave inchi: QEMLBHMYFQWYON-PCAYTWTGSA-N
    • Sonrisas: O1[C@H]([C@@H]([C@H]([C@H]([C@H]1C)NC)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1C2C=C(C)C(C(=O)OCC(=O)O)=C(C=2C2C(=C3C(C4C=C(C=C(C=4C(C3=CC=2[C@@H]1O)=O)O)OC)=O)O)O

Atributos calculados

  • Calidad precisa: 827.227278
  • Masa isotópica única: 827.227278
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 10
  • Recuento de receptores de enlace de hidrógeno: 20
  • Recuento de átomos pesados: 59
  • Cuenta de enlace giratorio: 10
  • Complejidad: 1570
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 11
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 318
  • Xlogp3: -1.7

Propiedades experimentales

  • Denso: 1.72
  • Punto de ebullición: 1125.8°C at 760 mmHg
  • Punto de inflamación: 634.7°C
  • índice de refracción: 1.738

2-[(5S,6S)-1,6,9,14-Tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]oxyacetic acid Literatura relevante

Proveedores recomendados
Hebei Liye chemical Co.,Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hebei Liye chemical Co.,Ltd
Shanghai Aoguang Biotechnology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shanghai Aoguang Biotechnology Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos